N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide
Overview
Description
N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Applications
- Photo[4+2] Cycloaddition : N-Benzoyl-N-benzylcinnamamides, related to N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide, have been used in photo[4+2] cycloaddition reactions. These reactions demonstrate high stereoselectivity and are significant in the synthesis of complex molecular structures (Kishikawa et al., 1997).
Synthesis of Novel Compounds
- Synthesis of Nitrogen-Bridged Heterocycles : The compound has been utilized in the preparation of new nitrogen-bridged heterocycles. These syntheses involve the reaction of specific thiocarbonylmethylides, contributing to the development of diverse heterocyclic compounds (Kakehi et al., 1995).
Isomerization Studies
- Catalyzed Isomerization : Studies on the isomerization of related compounds under the action of Lewis acids and bases have been conducted. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various reactions (Tkachenko et al., 2016).
Biological Activity Research
- Biological Activity Investigations : Although avoiding specific details on drug use and dosage, it's worth noting that derivatives of this compound have been studied for their biological activities. Such research provides insights into potential therapeutic applications (Liebenberg et al., 1996).
Properties
IUPAC Name |
N-benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-16(18-10-12-4-2-1-3-5-12)14-11-21-17-15(14)13-6-8-19(17)9-7-13/h1-5,11,13H,6-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRSGZZODJMXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2SC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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